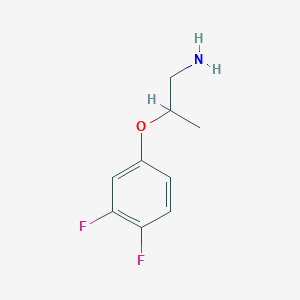

2-(3,4-Difluoro-phenoxy)-propylamine

Description

Contextualization within Contemporary Fluorinated Amine Chemistry Research

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. researchgate.netnih.gov Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly alter the physicochemical and biological properties of a molecule. psu.edu In the context of amine chemistry, fluorination is often employed to modulate basicity, improve metabolic stability, and enhance binding affinity to biological targets. researchgate.net

The introduction of a difluoro- substitution on the phenyl ring, as seen in 2-(3,4-Difluoro-phenoxy)-propylamine, is a common tactic. The 3,4-difluoro substitution pattern can influence the molecule's electronic properties and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Research in fluorinated amine chemistry often explores how such substitutions can lead to improved drug candidates with enhanced efficacy and safety profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 883540-31-6 |

| Molecular Formula | C9H11F2NO |

| Molecular Weight | 187.19 g/mol |

| Synonyms | 2-(3,4-Difluorophenoxy)propan-1-amine, 4-[(1-Aminopropan-2-YL)oxy]-1,2-difluorobenzene |

This data is compiled from publicly available chemical databases.

Significance of the Phenoxy-Propylamine Scaffold in Chemical Biology Investigations

The phenoxy-propylamine scaffold is a recurring motif in a variety of biologically active compounds. This structural framework provides a versatile backbone that can be readily modified to interact with a wide range of biological targets. The ether linkage offers flexibility, while the propylamine (B44156) side chain can be crucial for establishing interactions with receptors and enzymes.

Academic research has demonstrated the utility of the phenoxy-propylamine scaffold in the development of agents targeting the central nervous system, cardiovascular system, and in anti-infective research. The specific arrangement of the amine and the phenoxy group allows for precise orientation of functional groups to optimize target engagement. The investigation of novel derivatives, including those with fluorine substitutions like this compound, is an ongoing effort in chemical biology to explore new therapeutic possibilities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-(3,4-difluorophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11F2NO/c1-6(5-12)13-7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3 |

InChI Key |

MHZVFWJXFLKMDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)OC1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 2-(3,4-Difluoro-phenoxy)-propylamine

The construction of the this compound scaffold can be approached through two principal strategies: nucleophilic substitution reactions and the Mitsunobu reaction. Both methods offer viable routes to the target molecule, with the choice often depending on the availability of starting materials and desired stereochemical outcome.

Nucleophilic Substitution Approaches Utilizing 3,4-Difluorophenol Precursors

A common and direct method for the formation of the aryl ether bond in this compound is through a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.comlibretexts.orgwikipedia.org This approach involves the reaction of a deprotonated 3,4-difluorophenol with a suitable propyl-amine synthon bearing a leaving group at the 2-position.

The general reaction scheme involves the deprotonation of 3,4-difluorophenol with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic three-carbon component. A plausible route involves the reaction of the 3,4-difluorophenoxide with a protected 2-halopropylamine or a derivative where the amine is masked. For instance, N-Boc-2-chloropropylamine could be utilized. The reaction is typically carried out in a polar aprotic solvent to facilitate the S(_N)2 reaction. Subsequent deprotection of the amine group yields the final product.

Table 1: Representative Reaction Parameters for Nucleophilic Substitution

| Parameter | Condition |

| Phenol Precursor | 3,4-Difluorophenol |

| Propylamine (B44156) Synthon | N-Boc-2-chloropropylamine |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN) |

| Temperature | Room temperature to 80 °C |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

Mitsunobu Reaction Implementations for Ether Linkage Formation

The Mitsunobu reaction provides a powerful and versatile alternative for the formation of the ether linkage under milder conditions, often with inversion of stereochemistry at the alcohol carbon. wikipedia.org This reaction is particularly useful for the synthesis of chiral molecules. In the context of this compound synthesis, this would involve the reaction of 3,4-difluorophenol with a suitable 2-amino-1-propanol derivative.

The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol is activated in situ by the Mitsunobu reagents, allowing for nucleophilic attack by the phenol. To avoid side reactions with the amine, it is typically protected, for instance, with a tert-butyloxycarbonyl (Boc) group. The subsequent deprotection of the amine furnishes the desired product.

Table 2: Key Reagents in the Mitsunobu Reaction for Ether Synthesis

| Reagent | Function |

| 3,4-Difluorophenol | Nucleophile |

| N-Boc-alaninol | Alcohol substrate |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) | Oxidant |

| Tetrahydrofuran (THF) | Solvent |

Optimization of Reaction Conditions for Research Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Influence of Solvent Systems and Temperature Regimes on Reaction Efficiency

For nucleophilic substitution reactions, polar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic. masterorganicchemistry.com The reaction temperature can be varied to control the reaction rate, with higher temperatures generally leading to faster reactions, although this can also promote side reactions such as elimination.

In the case of the Mitsunobu reaction, anhydrous ethereal solvents such as THF or diethyl ether are commonly used. The reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure controlled reaction progress and minimize the formation of byproducts. wikipedia.org

Catalytic Systems and Their Role in Amine and Ether Synthesis

While the Williamson ether synthesis is typically not catalytic, the subsequent amination step, if the synthesis proceeds through a 2-(3,4-difluorophenoxy)propan-1-ol intermediate, can be facilitated by catalytic methods. Reductive amination of a corresponding ketone or aldehyde precursor is a common strategy. Catalysts for this transformation often include transition metals such as palladium on carbon (Pd/C) or nickel-based catalysts in the presence of a reducing agent like hydrogen gas or a hydride source. nih.gov

The choice of catalyst can influence the efficiency and selectivity of the amination process. For instance, certain palladium catalysts are known for their high activity and selectivity in C-N bond formation. nih.gov

Stereoselective Synthesis of this compound and Analogous Structures

As this compound contains a chiral center at the 2-position of the propyl chain, the synthesis of enantiomerically pure forms is often a key objective.

One effective strategy for achieving stereoselectivity is to start with a chiral precursor. For example, enantiomerically pure (R)- or (S)-alaninol can be used as the starting material. The hydroxyl group of alaninol can be converted to the corresponding ether via the Mitsunobu reaction, which proceeds with inversion of configuration. nih.gov This allows for the predictable synthesis of either enantiomer of the final product.

Alternatively, a racemic mixture of this compound can be synthesized and then resolved into its constituent enantiomers. This can be achieved through classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

Another approach involves the asymmetric synthesis of a key intermediate. For instance, the asymmetric reduction of a ketone precursor, 2-(3,4-difluorophenoxy)propanone, using a chiral catalyst can provide an enantiomerically enriched alcohol intermediate, which can then be converted to the amine.

Table 3: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilizes readily available enantiomerically pure starting materials like alaninol. | High enantiomeric purity, predictable stereochemistry. | Limited by the availability of suitable chiral starting materials. |

| Classical Resolution | Separation of a racemic mixture via diastereomeric salt formation. | Applicable to a wide range of compounds. | Can be tedious, yield of each enantiomer is limited to 50%. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a key reaction step. | Potentially high enantiomeric excess, catalytic amount of chiral material needed. | Development of an optimal catalyst and reaction conditions can be challenging. |

Strategies for Structural Derivatization and Scaffold Exploration

The exploration of chemical space around a core molecular scaffold is a fundamental strategy in medicinal chemistry to optimize biological activity, selectivity, and pharmacokinetic properties. For the this compound scaffold, derivatization strategies can be systematically applied to its three main constituent parts: the difluorophenoxy ring, the propylamine side chain, and the amine functionality. While direct derivatization studies on this compound itself are not extensively detailed in publicly available research, the principles of structural modification can be inferred from related structures where the 3,4-difluorophenoxy moiety is a key component.

One prominent example of such scaffold exploration can be found in the development of dopamine (B1211576) D4 receptor antagonists based on a 4,4-difluoro-3-(phenoxymethyl)piperidine core. In this series, the 3,4-difluorophenoxy group was one of several phenoxy analogs synthesized to probe the structure-activity relationship (SAR) at the receptor. nih.govchemrxiv.org This research highlights a key derivatization strategy: modification of the aromatic ring substituents .

By systematically altering the groups on the phenoxy ring, researchers can explore the impact of electronics, sterics, and lipophilicity on the molecule's interaction with its biological target. The investigation into the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold included the synthesis of analogs with various substitutions on the phenoxy ring, providing valuable insights into which modifications are favorable for activity.

Key derivatization strategies for the phenoxy ring include:

Varying Fluorine Substitution: Moving the positions of the fluorine atoms (e.g., to 3,5-difluoro or 2,4-difluoro) or changing the number of fluorine substituents can significantly impact the electronic properties of the ring and its ability to form specific interactions, such as hydrogen bonds or halogen bonds.

Introduction of Other Halogens: Replacing fluorine with chlorine or bromine can alter the size and lipophilicity of the substituent, which can influence binding affinity and metabolic stability.

Addition of Electron-Withdrawing Groups: Groups such as cyano (-CN) or nitro (-NO2) can be introduced to modulate the pKa of the molecule and introduce additional points for polar interactions. Research on the piperidine scaffold showed that a 4-cyanophenoxy analog was a potent binder to the D4 receptor. nih.govchemrxiv.org

Addition of Electron-Donating Groups: Alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can be added to increase lipophilicity and explore steric boundaries within the binding pocket. For instance, a 4-fluoro-3-methylphenoxy derivative was also found to be active in the dopamine D4 receptor antagonist series. nih.govchemrxiv.org

The findings from the study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs with different phenoxy moieties are summarized in the table below. These derivatives illustrate a systematic approach to exploring the chemical space of the phenoxy portion of the molecule to identify potent compounds.

| Compound | Phenoxy Moiety | Key Structural Feature |

|---|---|---|

| 8b | 3,4-Difluorophenyl | Represents the core structure of interest. |

| 9j | 4-Cyanophenoxy | Introduction of a potent electron-withdrawing group. |

| 9k | 3,4-Difluorophenoxy | Identical phenoxy moiety to the subject compound, showing high activity in this scaffold. |

| 9l | 4-Fluoro-3-methylphenoxy | Combination of a halogen and a small alkyl group. |

| 9n | 3,4-Difluorophenoxy | Attached to a regioisomeric imidazo[1,2-a]pyridine core, demonstrating the transferability of the preferred phenoxy moiety to other scaffolds. |

| 9p | 4-Fluorophenoxy | A less substituted fluoro-analog. |

| 9o | 3-Fluorophenoxy | A different positional isomer of the fluoro-substituent. |

Further derivatization of the this compound scaffold would logically extend to the propylamine side chain. Strategies here could include:

Homologation: Extending or shortening the propyl chain to a butyl or ethyl chain, respectively, to optimize the distance between the phenoxy ring and the amine.

Introduction of Stereocenters: If not already present, creating chiral centers on the side chain can lead to enantiomers with different biological activities and selectivities.

Alkylation: Adding alkyl groups to the side chain can introduce steric bulk and increase lipophilicity, which may enhance binding or alter the metabolic profile.

Finally, the primary amine of the propylamine moiety is a prime handle for derivatization. It can be readily converted into a wide range of functional groups, including:

Amides: Acylation with various carboxylic acids introduces a diverse set of substituents and can modulate the basicity of the nitrogen.

Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides, which are often used as bioisosteres for amides and can improve pharmacokinetic properties.

Secondary and Tertiary Amines: Alkylation of the amine can be used to probe for additional binding interactions and to fine-tune the pKa of the molecule.

These strategies, exemplified by the systematic exploration of the phenoxy ring in related scaffolds, provide a roadmap for the structural derivatization and scaffold exploration of this compound to develop analogs with improved properties.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions. For 2-(3,4-Difluoro-phenoxy)-propylamine, methods such as Density Functional Theory (DFT) can be employed to elucidate its electronic structure. These calculations provide insights into the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.

The difluoro substitution on the phenoxy ring is of particular interest, as fluorine's high electronegativity significantly influences the electron distribution across the aromatic system. This, in turn, can affect the molecule's dipole moment and its ability to participate in various non-covalent interactions. Theoretical calculations can quantify these effects, providing a detailed picture of the molecule's electronic landscape. For instance, the calculated bond lengths, bond angles, and atomic charges can offer a theoretical benchmark for experimental data. nih.gov

Note: The data in this table is illustrative and based on typical values for similar molecules. Actual values for this compound would require specific calculations.

Molecular Modeling and Dynamics Simulations of this compound and its Intermediates

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its potential intermediates in a simulated biological environment, such as in aqueous solution or within a lipid bilayer. nih.gov These simulations track the movements of atoms over time, governed by a force field that approximates the potential energy of the system.

MD simulations can reveal how the molecule interacts with solvent molecules, its conformational changes over time, and the stability of different structural arrangements. nih.gov For a molecule like this compound, understanding its dynamic behavior is crucial for predicting how it might approach and interact with a biological target. The simulations can also shed light on the role of the difluoro substitutions in influencing the molecule's flexibility and solvation properties.

Ligand-Receptor Docking and Binding Energy Prediction Methodologies

To investigate the potential biological targets of this compound, ligand-receptor docking simulations are employed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For phenoxy-propylamine derivatives, a key target is often the serotonin (B10506) transporter (SERT). nih.govjneurosci.orgnih.govresearchgate.net

Docking algorithms explore a multitude of possible binding poses and score them based on various energy functions. These scores provide an estimation of the binding affinity. The results of docking studies can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. nih.govjneurosci.orgnih.govresearchgate.net For this compound, the difluoro groups may play a significant role in modulating these interactions. The binding energy can be further refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Table 2: Illustrative Ligand-Receptor Docking Results for a Phenoxypropylamine Analog with a Model Receptor

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A more negative value suggests stronger binding. |

| Key Interacting Residues | Asp98, Tyr176, Phe335 | Highlights specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bond with Asp98, π-π stacking with Phe335 | Describes the nature of the forces holding the ligand in place. |

Note: This data is hypothetical and serves to illustrate the output of a docking simulation.

Pharmacophore Modeling and Virtual Screening Frameworks for Related Chemical Space

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the chemical space related to this compound, a pharmacophore model can be developed based on a set of known active molecules with a similar scaffold, such as other phenoxyphenylpropylamines. nih.govdoi.orgresearchgate.net

A typical pharmacophore model for this class of compounds might include features like a hydrophobic region, an aromatic ring, a hydrogen bond acceptor, and a positive ionizable group. nih.govpatsnap.com Once a pharmacophore model is established, it can be used as a query to screen large chemical databases in a process known as virtual screening. This allows for the rapid identification of other molecules that fit the pharmacophore and are therefore likely to exhibit similar biological activity. nih.govpatsnap.com

Table 3: Example of a Pharmacophore Model for Phenoxypropylamine Derivatives

| Pharmacophoric Feature | Geometric Constraint |

|---|---|

| Aromatic Ring 1 | Centered on the phenoxy group |

| Aromatic Ring 2 | Centered on a potential interacting aromatic residue in the receptor |

| Hydrophobic Center | Located near the propyl chain |

| Positive Ionizable Feature | Positioned on the amine group |

Note: This is a representative pharmacophore model based on the general structure of phenoxypropylamines.

Conformational Analysis and Exploration of Molecular Flexibility

Computational methods can systematically explore the conformational space of the molecule to identify the most probable shapes it will adopt. nih.gov The presence of the two fluorine atoms on the phenyl ring can influence these conformational preferences through steric and electronic effects. Understanding the molecule's flexibility is crucial, as it may need to adopt a specific conformation to fit into the binding site of its biological target. nih.gov The conformational landscape can be visualized through energy maps that show the relative energies of different torsional angles.

Structure Activity Relationship Sar Studies

Elucidation of Fluorine Substitution Effects on Molecular Recognition

The introduction of fluorine atoms into a pharmacophore can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. In the case of 2-(3,4-Difluoro-phenoxy)-propylamine, the two fluorine atoms on the phenyl ring play a pivotal role in its molecular recognition.

Fluorine's high electronegativity can influence the electronic distribution of the aromatic ring, affecting its interaction with amino acid residues in the binding pocket of its target proteins, such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). The 3,4-difluoro substitution pattern is of particular interest. Studies on related compounds have shown that the position and number of halogen substituents on the phenyl ring can dramatically impact both potency and selectivity for monoamine transporters. For instance, in a series of modafinil (B37608) analogues, halogen substitutions at the para position of the aryl rings were found to increase DAT binding affinity in the order of Br > Cl > F ≥ H. nih.gov

| Compound Analogue | Substitution | Target | Affinity (Ki, nM) | Reference |

| Nisoxetine | 2-F-phenoxy | NET | High | nih.gov |

| Fluoxetine (B1211875) | 4-CF3-phenoxy | SERT | High | nih.gov |

| GBR 12909 | 4,4'-difluoro-diphenyl | DAT | High | nih.gov |

Impact of Propylamine (B44156) Chain Modifications on Binding and Biological Modulation

The propylamine side chain of this compound is a critical determinant of its interaction with monoamine transporters. This chain contains a basic nitrogen atom that is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue in the binding site of these transporters. nih.gov

Modifications to this chain, such as N-alkylation (e.g., N-methylation), can have profound effects on binding affinity and selectivity. N-methylation has been shown to enhance the affinity and selectivity of some RNA-binding peptides and can also increase cell permeability. nih.govnih.gov In the context of monoamine transporter inhibitors, altering the substituent on the nitrogen atom can modulate the compound's profile. For example, in a series of tropane-based dopamine uptake inhibitors, varying the N-substituent from hydrogen to methyl, allyl, or benzyl (B1604629) groups significantly impacted their binding profiles at DAT, SERT, and NET.

The length and branching of the alkyl chain are also important. The three-carbon chain of the propylamine moiety appears to be optimal for many phenoxypropylamine-based transporter inhibitors, providing the necessary spacing between the aromatic ring and the basic amine for effective binding.

| Modification | Effect on Binding | Potential Consequence | Reference |

| N-Methylation | Can increase affinity and selectivity | Altered transporter selectivity | nih.govnih.gov |

| N,N-Dimethylation | May decrease affinity at some transporters | Reduced potency | nih.gov |

| Chain Length Variation | Can significantly alter potency | Loss of optimal interaction | nih.gov |

Investigation of Phenoxy Moiety Variations and Their Influence on Ligand Efficacy

The phenoxy group serves as a crucial anchor for this compound within the binding pocket of its target. Variations in this moiety, beyond fluorine substitution, can provide valuable insights into the SAR.

Replacing the phenoxy group with other aromatic systems, such as a thiophenoxy or naphthyloxy group, can alter the electronic and steric properties of the ligand, thereby influencing its binding affinity and efficacy. The nature and position of substituents on the phenyl ring are of paramount importance. For example, in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine (B1670986), the position of the substituent on the phenoxy ring is a key determinant of its activity.

Furthermore, the ether linkage between the phenyl ring and the propylamine chain is a key structural feature. Modifications to this linker, such as replacing the oxygen with a sulfur atom (thioether) or a methylene (B1212753) group, would significantly impact the molecule's geometry and flexibility, likely leading to a different binding mode and pharmacological profile. Studies on modafinil analogues have shown that replacing a sulfoxide (B87167) with a sulfide (B99878) can decrease DAT affinity while improving SERT binding. nih.gov

| Moiety Variation | Example Compound Class | General Impact on Efficacy | Reference |

| Thiophenoxy | Thioether analogues | Can shift selectivity between transporters | nih.gov |

| Naphthyloxy | Naphthyloxypropylamines | Increased steric bulk can enhance or hinder binding | - |

| Substituted Phenoxy | Duloxetine | Position of substituent critical for activity | researchgate.net |

Comparative Structure-Activity Analysis with Related Fluorinated Amine Derivatives

To better understand the SAR of this compound, it is instructive to compare it with other well-known fluorinated amine derivatives that target monoamine transporters. Compounds like fluoxetine and duloxetine provide excellent benchmarks for such a comparative analysis.

Fluoxetine, which features a trifluoromethyl group at the para-position of the phenoxy ring, is a selective serotonin reuptake inhibitor (SSRI). In contrast, duloxetine, which has a naphthyloxy group, is an SNRI, inhibiting both SERT and NET. The nature and position of the fluorine-containing substituent are critical in determining this selectivity. The 3,4-difluoro substitution pattern in this compound likely confers a unique profile of potency and selectivity across the monoamine transporters.

Binding data for a range of fluorinated and non-fluorinated analogues indicate that even subtle changes in the fluorination pattern can lead to significant shifts in transporter affinity. For example, the binding affinity of citalopram (B1669093) analogues at SERT is highly sensitive to substitutions on the fluorophenyl moiety. nih.gov

| Compound | Key Structural Feature | Primary Target(s) | Reported IC50 (nM) for Primary Target | Reference |

| This compound | 3,4-Difluoro-phenoxy | SERT/NET/DAT | - | - |

| Fluoxetine | 4-Trifluoromethyl-phenoxy | SERT | ~28 (for SERT inhibition) | nih.gov |

| Duloxetine | Naphthyloxy | SERT/NET | ~3 (for SERT), ~11 (for NET) | researchgate.net |

| Paroxetine | 4-Fluoro-phenyl | SERT | ~0.1 | nih.gov |

Computational Approaches to Structure-Activity Landscape Analysis

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for analyzing the SAR landscape of compounds like this compound. These approaches can provide insights into the binding mode of the ligand and predict the activity of novel derivatives.

Molecular docking simulations can be used to model the interaction of this compound with the three-dimensional structures of monoamine transporters. Such models can help to visualize the key interactions, such as the ionic bond with the conserved aspartate and the role of the fluorine atoms in binding. Docking studies on SERT have revealed that the binding site can accommodate various ligands, with specific residues being crucial for the binding of different inhibitors. nih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbrieflands.comnih.govfrontiersin.org For a series of this compound analogues, QSAR models could be developed to predict their binding affinities for SERT, NET, and DAT based on various molecular descriptors. These descriptors can quantify properties such as lipophilicity, electronic effects, and steric hindrance, providing a deeper understanding of the factors driving the SAR. Such models can then be used to guide the design of new analogues with improved potency and selectivity.

Mechanistic Investigations of Molecular and Cellular Interactions

In Vitro Studies of Receptor and Enzyme Engagement

While direct studies on 2-(3,4-Difluoro-phenoxy)-propylamine are limited, research on structurally similar compounds, such as fluorinated phenylalkylamines, provides insights into potential interactions with dopamine (B1211576) receptors. Structure-activity relationship (SAR) studies on derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine reveal that modifications to the amine and phenyl ring significantly influence binding affinity and selectivity for dopamine receptor subtypes D1 and D2. nih.gov

The parent amine, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, which can be seen as a dopamine analogue with a fluorine atom replacing the para-hydroxyl group, displays a slightly reduced affinity for both D1 and D2 receptors compared to dopamine itself. nih.gov However, substitution on the amino group dramatically alters this profile. The addition of ethyl, n-propyl, and 2-phenylethyl groups tends to decrease the affinity for D1 binding sites while substantially increasing the affinity for D2 binding sites. nih.gov

This suggests that the D2 receptor may possess a lipophilic pocket that accommodates these larger N-substituents, thereby enhancing binding. nih.gov For instance, N-ethyl and N-n-propyl-N-(2-phenylethyl) derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine were identified as highly potent and selective ligands for D2 receptors. nih.gov A similar trend was observed for an isomeric compound, N-n-propyl-N-(2-phenylethyl)-2-(3-fluoro-4-hydroxyphenyl)ethylamine, which showed approximately 65-fold greater selectivity for D2 over D1 sites. nih.gov These findings underscore the critical role of specific structural motifs in dictating the interaction with dopamine receptor subtypes.

| Compound | Dopamine D1 Receptor Affinity (Ki, nM) | Dopamine D2 Receptor Affinity (Ki, nM) |

|---|---|---|

| Dopamine | 1800 | 1500 |

| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | 3500 | 3200 |

| N-Ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | >10000 | 250 |

| N-n-Propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | >10000 | 8.5 |

The phenoxypropanolamine scaffold is a classic feature of many beta-adrenergic receptor antagonists, commonly known as beta-blockers. drugbank.comcvpharmacology.com These drugs act as competitive antagonists at β1, β2, and/or β3-adrenoceptors, blocking the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.orgwikipedia.org This antagonism inhibits the downstream signaling cascade, which is typically mediated by Gs-proteins and adenylyl cyclase. cvpharmacology.com

The binding of these antagonists to beta-receptors in cardiac tissue leads to a reduction in heart rate, contractility, and conduction velocity. cvpharmacology.com The structural components of phenoxypropanolamine derivatives, including the aromatic ring, the ether linkage, and the amino-propanol side chain, are crucial for their interaction with the receptor. While specific binding data for this compound is not extensively documented in public literature, SAR studies of the broader class of phenoxypropanolamines indicate that substitutions on the phenoxy ring are a key area of molecular modification to modulate potency and selectivity. nih.gov For example, some compounds in this class exhibit selectivity for β1-adrenoceptors (cardioselective), while others are non-selective, blocking both β1 and β2 receptors. wikipedia.org Some derivatives also possess partial agonist activity, referred to as intrinsic sympathomimetic activity (ISA). wikipedia.org

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides like adenosine (B11128) across the cell membrane, playing a crucial role in nucleoside salvage pathways and the regulation of adenosine signaling. nih.govnih.gov Inhibition of ENTs, particularly ENT1, can increase the extracellular concentration of adenosine, which can then activate adenosine receptors, leading to various physiological effects, including anti-inflammatory responses. nih.govnih.gov

The mechanism of ENT inhibition involves the binding of inhibitor molecules to the transporter, blocking the passage of nucleosides. rndsystems.com While the potential for this compound to inhibit ENTs has not been specifically reported, studies on other molecules have identified this as a viable mechanism for modulating cellular activity. For example, cannabidiol (B1668261) (CBD) has been shown to inhibit ENT1, thereby enhancing adenosine signaling. nih.govexlibrisgroup.com Other known ENT1 inhibitors include drugs like dipyridamole (B1670753) and dilazep. nih.govrndsystems.comnih.gov The inhibitory effect of various compounds on ENTs is typically concentration-dependent. nih.gov Determining whether this compound or its derivatives interact with ENTs would necessitate targeted screening and functional uptake assays using radiolabeled nucleosides.

Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase involved in a range of cellular processes, including stress response, cell cycle regulation, and signal transduction. nih.gov The activity of PP5 is autoinhibited by its N-terminal tetratricopeptide repeat (TPR) domain, which interacts with the C-terminal catalytic domain. nih.gov Activation can occur through interactions with partners like Hsp90 or through allosteric modulation. nih.gov

Targeting phosphatases with small molecule inhibitors is a significant challenge due to the conserved nature of their catalytic sites. nih.govthermofisher.com Consequently, there are no specific reports detailing the inhibition of PP5 by this compound. The development of PP5 inhibitors is an active area of research, with computational screening and high-throughput assays being employed to identify novel chemical scaffolds. nih.govresearchgate.net A successful inhibitor would need to exhibit high specificity for PP5 over other related phosphatases like PP1 and PP2A to be a useful research tool or therapeutic agent. nih.gov Any potential inhibitory activity of this compound on PP5 would require direct enzymatic assays for confirmation.

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to inflammatory cytokines and environmental stress, playing a crucial role in cellular processes like apoptosis and cytokine release. The p38α isoform, in particular, is a well-established drug target for inflammatory diseases. rndsystems.comchemrxiv.org

Notably, compounds featuring a difluorophenoxy moiety have been successfully developed as potent and selective inhibitors of p38α. Research has led to the identification of clinical candidates such as Pamapimod and R1487, which both contain a 2,4-difluorophenoxy group. drugbank.comnih.govacs.orgmedchemexpress.comidrblab.net This structural element is crucial for their high-affinity binding to the kinase. These inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates. uni-tuebingen.de The development of these compounds involved optimizing a lead structure to enhance selectivity for p38α over other kinases. nih.gov The efficacy of these inhibitors is demonstrated by their low nanomolar IC50 values in enzymatic assays. selleckchem.com

| Compound | p38α Inhibition (IC50, nM) |

|---|---|

| Pamapimod | 14 |

| R1487 | 10 |

| Neflamapimod (VX-745) | 10 |

| TAK-715 | 7.1 |

Small aromatic molecules can interact with DNA through several mechanisms, broadly categorized as covalent binding and non-covalent interactions, which include intercalation and groove binding. wikipedia.orgacs.org The specific mode of interaction is determined by the molecule's size, shape, and chemical properties.

Aromatic amines, a class of compounds structurally related to the subject molecule, are known to be capable of forming covalent adducts with DNA, typically after metabolic activation to electrophilic species. uni-hamburg.de This process can lead to DNA damage, potentially compromising the fidelity of DNA replication and leading to mutations. uni-hamburg.de The primary sites of adduction are often the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine. uni-hamburg.denih.gov

Non-covalent interactions are also common for planar aromatic molecules. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. wikipedia.orgpatsnap.com This mode of binding causes structural distortions, such as the unwinding and lengthening of the DNA helix. patsnap.com Alternatively, molecules may bind within the minor or major grooves of DNA, stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. acs.orgbiopolymers.org.ua The specific DNA interaction pattern of this compound has not been experimentally determined and would require biophysical studies such as UV-visible spectroscopy, fluorescence spectroscopy, and viscometry to elucidate. nih.gov

Cellular Mechanistic Assays in Research Models

No studies detailing the cellular mechanistic assays of "this compound" are present in the available scientific literature.

Analysis of Cellular Proliferation and Viability

There is no available data from in vitro studies that have assessed the effects of "this compound" on the proliferation and viability of cell lines.

Characterization of Cell Cycle Perturbations

No research has been published that characterizes any potential perturbations of the cell cycle in response to treatment with "this compound".

Assessment of Reactive Oxygen Species (ROS) Generation

The capacity of "this compound" to induce or inhibit the generation of reactive oxygen species (ROS) in cellular models has not been investigated in any published studies.

Modulation of Mitochondrial Membrane Potential

There are no scientific reports on whether "this compound" modulates the mitochondrial membrane potential in any cell type.

Mechanistic Studies of Autophagy Induction

No mechanistic studies have been published regarding the potential for "this compound" to induce autophagy in any research models.

There is currently a lack of publicly available scientific literature detailing specific in silico mechanistic investigations, including ligand-protein interaction profiling and molecular dynamics simulations, for the chemical compound this compound. Extensive searches of scientific databases and scholarly articles did not yield specific computational studies focused on this particular molecule.

Therefore, it is not possible to provide a detailed article on the "" of this compound as outlined in the request. The required data on its computational ligand-protein interaction profiling and the simulation of its molecular recognition events are not present in the available research.

For a comprehensive and accurate article to be written, peer-reviewed studies detailing molecular docking, molecular dynamics simulations, and binding mode analyses for this compound would be necessary. Such studies would provide insights into its potential biological targets and the specific molecular interactions that govern its activity. Without these foundational data, any discussion on its in silico mechanistic interpretations would be purely speculative and would not meet the required standards of scientific accuracy.

Future Research Directions and Emerging Avenues

Development of Novel and Green Synthetic Routes

The synthesis of 2-(3,4-Difluoro-phenoxy)-propylamine and its analogs is poised for significant innovation, with a strong emphasis on developing more sustainable and efficient methodologies. Traditional synthetic pathways often involve harsh reagents and generate considerable waste. Future research will likely focus on the principles of green chemistry to address these limitations.

One promising avenue is the exploration of flow chemistry . This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless integration of reaction and purification steps. nih.govnih.govmdpi.comnih.govcmu.edu The development of a continuous-flow synthesis for this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Another critical area is the application of biocatalysis . The use of enzymes, such as transaminases or amine dehydrogenases, could enable the stereoselective synthesis of chiral amines like this compound with high enantiomeric excess. researchgate.netbrunel.ac.ukresearchgate.netnih.govmdpi.com This is particularly important as the biological activity of chiral molecules often resides in a single enantiomer. Engineered enzymes could be designed to specifically recognize and transform precursors of the target compound under mild, aqueous conditions.

Furthermore, the development and utilization of novel, environmentally benign catalysts are expected to play a significant role. This includes the design of reusable solid-supported catalysts or magnetic nanoparticles that can be easily separated from the reaction mixture, thereby simplifying purification and minimizing catalyst waste. Research into catalytic systems that can efficiently mediate the key bond-forming reactions in the synthesis of fluorinated phenoxy propylamine (B44156) derivatives will be a key focus.

Integration of Advanced Computational Models for Enhanced Predictive Capabilities

Computational chemistry is set to become an indispensable tool in the study of this compound, offering powerful predictive capabilities that can guide and accelerate experimental research. The integration of advanced computational models will provide deeper insights into the molecule's structure, properties, and interactions at an atomic level.

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be employed to accurately predict a wide range of molecular properties. nih.govnih.govresearchgate.net These calculations can elucidate the effects of the difluoro-phenoxy group on the electronic structure, reactivity, and conformational preferences of the propylamine side chain. Understanding these fundamental properties is crucial for predicting the molecule's behavior in different chemical and biological environments.

Molecular docking and molecular dynamics (MD) simulations will be instrumental in predicting how this compound interacts with potential biological targets. cmu.edumdpi.com By simulating the binding of the compound to the active sites of various proteins, researchers can identify potential molecular targets and elucidate the key intermolecular interactions that govern binding affinity and selectivity. MD simulations can further provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies will be vital for designing new derivatives with improved activity and selectivity. nih.govmdpi.com By identifying the essential structural features required for a desired biological activity, pharmacophore models can guide the virtual screening of large compound libraries to identify novel hits. 3D-QSAR models can then be used to quantitatively predict the activity of newly designed analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Exploration of Novel Molecular Targets and Mechanistic Pathways

A crucial area of future research will be the identification and validation of novel molecular targets for this compound and its derivatives. While the propylamine scaffold is present in many biologically active compounds, the specific targets of this difluorinated analog are largely unexplored.

An initial step in this direction will involve in silico target prediction using computational methods to screen the compound against databases of known protein structures. This can provide a preliminary list of potential targets that can then be investigated experimentally.

Subsequent in vitro pharmacological profiling will be essential to confirm these predictions and to broadly assess the compound's activity across a range of receptors, enzymes, and ion channels. Techniques such as radioligand binding assays and enzymatic activity assays will be employed to determine the binding affinities and functional effects of the compound on various molecular targets. Given the structural similarities to known monoamine reuptake inhibitors, initial investigations may focus on dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.

Once promising targets are identified, cellular and in vivo studies will be necessary to elucidate the mechanistic pathways through which this compound exerts its effects. This will involve studying the downstream signaling events that are modulated by the compound's interaction with its target. Understanding these pathways is critical for predicting the compound's physiological effects and for identifying potential therapeutic applications.

Application of Multi-Omics Data in Comprehensive Mechanistic Research

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target perspective and explore the compound's impact on complex biological networks. nih.govnih.govmdpi.comnih.govcmu.edu

Transcriptomics , through techniques like RNA-sequencing, can reveal changes in gene expression patterns in cells or tissues treated with the compound. researchgate.net This can help to identify the biological pathways that are perturbed by the compound and can provide clues about its mechanism of action.

Proteomics can be used to identify changes in protein expression and post-translational modifications in response to compound treatment. brunel.ac.uknih.gov This can provide direct evidence of the compound's engagement with its target and can also reveal off-target effects.

Metabolomics focuses on the global analysis of small-molecule metabolites and can provide a snapshot of the metabolic state of a biological system. researchgate.netmdpi.com By analyzing the metabolic perturbations caused by this compound, researchers can gain insights into its effects on cellular metabolism and identify potential biomarkers of its activity.

The true power of this approach lies in the integration of multi-omics data , which can provide a comprehensive, systems-level view of the compound's biological effects and help to construct detailed mechanistic hypotheses.

Leveraging Artificial Intelligence and Machine Learning for Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and have the potential to significantly accelerate the development of new analogs of this compound with optimized properties. mdpi.com

Predictive modeling of biological activity using ML algorithms can be used to develop quantitative structure-activity relationship (QSAR) models that can accurately predict the activity of new compounds based on their chemical structure. nih.govnih.govresearchgate.net These models can be trained on existing datasets of related compounds and can be used to prioritize the design of novel analogs with enhanced potency and selectivity.

De novo drug design using generative AI models represents a paradigm shift in compound design. These models can learn the underlying patterns in large chemical datasets and can be used to generate novel molecular structures that are predicted to have desired biological activities. This approach can be used to explore a much larger chemical space than is possible with traditional methods and has the potential to identify truly innovative drug candidates.

Prediction of pharmacokinetic and toxicological properties is another area where AI and ML can have a significant impact. By training models on data for absorption, distribution, metabolism, excretion, and toxicity (ADMET), researchers can predict the "drug-likeness" of new compounds at an early stage of the design process. nih.govcmu.edubrunel.ac.ukresearchgate.netnih.gov This can help to reduce the attrition rate of drug candidates in later stages of development.

By embracing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in medicinal chemistry and beyond.

Q & A

Q. What are the established synthetic routes for 2-(3,4-Difluoro-phenoxy)-propylamine, and what intermediates are critical for its preparation?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., difluorophenyl-linked propylamine derivatives) are synthesized by reacting brominated intermediates (e.g., 4-(2-bromoethoxy)-2,3-difluorophenyl derivatives) with propylamine precursors under basic conditions . Key intermediates include halogenated phenoxy compounds and functionalized propylamines, which require precise control of reaction stoichiometry and temperature to avoid side reactions. Purification often employs column chromatography or recrystallization, with LCMS (m/z analysis) and HPLC (retention time) used to confirm intermediate and final product identity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Characterization relies on:

- LCMS : To determine molecular weight (e.g., m/z = [M+H]+) and detect impurities. For structurally similar compounds, m/z values such as 867.0 and 853.0 have been reported .

- HPLC : Retention times (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) are critical for assessing purity and stability .

- NMR : H and C NMR verify regioselectivity and confirm the phenoxy-propylamine linkage.

- FTIR : To identify functional groups like C-F (1100–1200 cm) and amine N-H stretches (3300–3500 cm).

Q. What safety protocols are essential when handling this compound?

Propylamine derivatives are corrosive and require:

- PPE : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Decontamination : Immediate washing with water upon exposure and proper disposal of contaminated materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization involves:

- Catalyst Screening : Palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to enhance regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amine coupling steps .

- In Situ Monitoring : Use TLC or inline LCMS to track reaction progress and terminate reactions at optimal conversion points.

Q. What challenges arise in quantifying trace impurities during HPLC analysis?

Key challenges include:

- Co-elution : Impurities with similar polarity may overlap with the target peak. Use gradient elution (e.g., 5–95% acetonitrile in water with 0.1% TFA) to improve resolution .

- Matrix Effects : Residual starting materials (e.g., difluorophenol derivatives) can interfere. Pre-column derivatization or solid-phase extraction (SPE) may enhance specificity.

- Detection Limits : Low-abundance impurities require high-sensitivity detectors (e.g., UV-Vis at 254 nm or charged aerosol detection).

Q. How might contradictory biological activity data arise in studies involving this compound?

Contradictions may stem from:

- Enzyme Inhibition : Polyamine biosynthesis inhibitors (e.g., DFMO) can indirectly affect cellular responses to amine-containing compounds, leading to variability in cytotoxicity or metabolic studies .

- Stereochemical Variants : Unreported enantiomeric impurities (e.g., R vs. S configurations in propylamine derivatives) can alter receptor binding or metabolic pathways .

- Batch Variability : Differences in synthetic routes or purification methods may introduce undetected byproducts (e.g., halogenated side products) that confound bioactivity results .

Q. What computational methods are effective for predicting the compound’s reactivity and stability?

- DFT Calculations : To model electrophilic aromatic substitution at the difluorophenyl ring and predict regioselectivity .

- MD Simulations : Assess solvation effects and degradation pathways (e.g., hydrolysis of the ether linkage under acidic conditions).

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioavailability or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.